3-Bromo-2-fluoro-6-methoxybenzoic acid
Overview
Description
3-Bromo-2-fluoro-6-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.04 g/mol It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-6-methoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxylic acid group.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the bromine or fluorine atoms.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aromatic rings.
Reduction Reactions: The reduction of the carboxylic acid group yields alcohols or aldehydes, depending on the reaction conditions.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-6-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and specialty chemicals, enhancing the performance and efficacy of various products .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups on the benzene ring influences its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3-Bromo-2-methoxybenzoic acid
- 2-Fluoro-6-methoxybenzoic acid
- 3-Bromo-6-fluoro-2-methoxybenzoic acid
Comparison: Compared to similar compounds, 3-Bromo-2-fluoro-6-methoxybenzoic acid exhibits unique reactivity due to the combined presence of bromine, fluorine, and methoxy groups. This combination enhances its versatility in chemical reactions and its potential as a precursor for synthesizing a wide range of derivatives .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIPJDXUWXKCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-25-6 | |
Record name | 3-bromo-2-fluoro-6-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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